molecular formula C15H22O B1625846 Cedrenone CAS No. 30960-39-5

Cedrenone

Cat. No. B1625846
CAS RN: 30960-39-5
M. Wt: 218.33 g/mol
InChI Key: BGDCOEHXBFJKSF-OXJKWZBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cedrenone is a natural product found in Juniperus thurifera with data available.

Scientific Research Applications

1. Potential in Neurodegenerative and Neuropsychiatric Disorders Cedrenone, identified as Cedreprenone, has been proposed as a potential Phosphodiesterase (PDE1B) inhibitor lead compound, showing promise for the treatment of neurodegenerative and neuropsychiatric disorders. PDE1B plays a significant role in brain functions associated with learning and memory, thus making Cedreprenone a notable candidate for addressing these disorders (Shy & Gaurav, 2021).

2. Role in Adiposity and Obesity Management α-Cedrene, a variant of Cedrenone, has been shown to protect rodents from high-fat diet-induced adiposity. It functions by modulating adenylyl cyclase 3 in adipose tissues, potentially offering a new approach to obesity management (Tong, Yu, & Park, 2018).

3. Enhancing Skeletal Muscle Mass and Strength Another study highlights α-Cedrene's efficacy in increasing skeletal muscle mass and strength. It appears to exert its effect through the mouse olfactory receptor MOR23, leading to hypertrophy and resistance against atrophy in skeletal muscles (Tong, Kim, & Park, 2018).

4. Antimicrobial and Antitumor Activities Cedrenone compounds have demonstrated notable antimicrobial and antitumor activities, as seen in studies involving essential oils and crude extracts from various plants containing Cedrene derivatives (Lin, Dou, Xu, & Aisa, 2012).

5. Anti-Hyperglycemic and Antioxidant Effects The hydroethanolic extract of Cedrela odorata's inner stem bark, containing Cedrenone, has been found to exhibit anti-hyperglycemic activity and positively modulate antioxidant enzymes, suggesting its potential in managing diabetes-related hyperglycemia (Giordani et al., 2015).

6. Detoxification of Oxidized Catecholamine Metabolites Cedrenone derivatives have been implicated in the detoxication of oxidized metabolites of catecholamines, which can contribute to neurodegenerative processes. This detoxication is believed to occur via glutathione conjugation, demonstrating a protective role against degenerative cellular processes (Baez et al., 1997).

properties

CAS RN

30960-39-5

Product Name

Cedrenone

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-one

InChI

InChI=1S/C15H22O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-12H,5-6,8H2,1-4H3/t10-,11+,12+,15-/m1/s1

InChI Key

BGDCOEHXBFJKSF-OXJKWZBOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=CC3=O)C

SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3=O)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3=O)C

Other CAS RN

30960-39-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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